molecular formula C14H18OS B14378013 2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one CAS No. 89816-85-3

2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one

Katalognummer: B14378013
CAS-Nummer: 89816-85-3
Molekulargewicht: 234.36 g/mol
InChI-Schlüssel: VBNLXYBIFDIJNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a 2,3-dimethylphenylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 2,3-dimethylphenylthiol with cyclohexanone under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group attacks the carbonyl carbon of cyclohexanone, leading to the formation of the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The phenylsulfanyl group plays a crucial role in its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2,4-Dimethylphenyl)sulfanyl]cyclohexan-1-one
  • 2-[(2,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one
  • 2-[(3,4-Dimethylphenyl)sulfanyl]cyclohexan-1-one

Uniqueness

2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The steric and electronic effects of these substituents can lead to distinct properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

89816-85-3

Molekularformel

C14H18OS

Molekulargewicht

234.36 g/mol

IUPAC-Name

2-(2,3-dimethylphenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C14H18OS/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15/h5-6,9,14H,3-4,7-8H2,1-2H3

InChI-Schlüssel

VBNLXYBIFDIJNB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)SC2CCCCC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.